molecular formula C17H20N2O5S2 B4152840 4-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzenesulfonamide

4-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B4152840
M. Wt: 396.5 g/mol
InChI Key: WPUJCWDOPXZBNE-UHFFFAOYSA-N
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Description

4-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzenesulfonamide is a complex organic compound with the molecular formula C18H16N2O4S2 and a molecular weight of 388.467 g/mol . This compound is known for its unique chemical structure, which includes both sulfonamide and tetrahydrofuran groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with phenylsulfonyl chloride under basic conditions to form the intermediate 4-[(phenylsulfonyl)amino]benzenesulfonamide. This intermediate is then reacted with tetrahydro-2-furanylmethyl chloride in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

4-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

The unique combination of sulfonamide and tetrahydrofuran groups in this compound provides it with distinct chemical properties and a broader range of applications compared to its simpler counterparts.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c20-25(21,18-13-15-5-4-12-24-15)17-10-8-14(9-11-17)19-26(22,23)16-6-2-1-3-7-16/h1-3,6-11,15,18-19H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUJCWDOPXZBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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